Cas no 24121-01-5 (5'-Guanylic acid, 2'-O-methyl-)

5'-Guanylic acid, 2'-O-methyl- structure
24121-01-5 structure
Product Name:5'-Guanylic acid, 2'-O-methyl-
Numero CAS:24121-01-5
MF:C11H16N5O8P
MW:377.24720287323
CID:257287
PubChem ID:135616719
Update Time:2025-04-19

5'-Guanylic acid, 2'-O-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5'-Guanylic acid,2'-O-methyl- (9CI)
    • Guanosine, 2'-O-methyl-, 5'-(dihydrogen phosphate) (8CI)
    • Guanosine, 2'-O-methyl-, 5'-phosphate (7CI)
    • 2'-O-Methyl-5'-guanylic acid
    • 2'-O-Methylguanosine 5'-monophosphate
    • 2'-O-Methylguanosine 5'-phosphate
    • 2'-O-Methylguanylic acid
    • 24121-01-5
    • 2-O-Mgmp
    • CHEBI:44638
    • [(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate
    • 2'-O-Methylguanylat
    • 2'-o-methylguanosine 5'-(dihydrogen phosphate)
    • SCHEMBL600378
    • Q27120563
    • 2-Imino-9-(2-O-methyl-5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-6-ol
    • 5'-Guanylic acid, 2'-O-methyl-
    • 2'-O-Methylguanosine5'-monophosphate
    • O2'-METHYLGUANOSINE-5'-MONOPHOSPHATE
    • DTXSID60946950
    • [(2R, 3R, 4R, 5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate
    • Inchi: 1S/C11H16N5O8P/c1-22-7-6(17)4(2-23-25(19,20)21)24-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1
    • Chiave InChI: YPMKZCOIEXUDSS-KQYNXXCUSA-N
    • Sorrisi: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OC)O

Proprietà calcolate

  • Massa esatta: 377.07378
  • Massa monoisotopica: 377.073649
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 613
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _3.4
  • Superficie polare topologica: 191

Proprietà sperimentali

  • Densità: 2.2
  • Punto di ebollizione: 828.8°Cat760mmHg
  • Punto di infiammabilità: 455.1°C
  • Indice di rifrazione: 1.837
  • PSA: 190.75
  • LogP: -1.33440
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso